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Introduction
N-Cyanomethyl-N-methyl-4-nitroaniline is a derivative of the well-studied chromophore, 4-

nitroaniline. The introduction of a cyanomethyl and a methyl group to the amine nitrogen

significantly alters its electronic and structural properties, making it a molecule of interest in

various fields, including nonlinear optics, materials science, and as a potential intermediate in

pharmaceutical synthesis. A thorough understanding of its spectral characteristics is paramount

for its identification, purity assessment, and for predicting its behavior in different chemical

environments. This technical guide provides a comprehensive overview of the nuclear

magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data of N-
Cyanomethyl-N-methyl-4-nitroaniline, complete with detailed experimental protocols and in-

depth interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. For N-Cyanomethyl-N-methyl-4-nitroaniline, both ¹H and ¹³C NMR provide

critical information about the connectivity and chemical environment of each atom.
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Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural

elucidation.

Figure 1: Standard workflow for acquiring NMR spectra.

¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.15 Doublet 2H
Aromatic Protons (H-

3, H-5)

~6.75 Doublet 2H
Aromatic Protons (H-

2, H-6)

~4.30 Singlet 2H
Methylene Protons (-

CH₂-CN)

~3.10 Singlet 3H
Methyl Protons (-N-

CH₃)

Interpretation:

Aromatic Region: The downfield signals at approximately 8.15 ppm and 6.75 ppm are

characteristic of protons on a nitro-substituted benzene ring. The strong electron-withdrawing

nature of the nitro group deshields the ortho protons (H-3, H-5), causing them to resonate at

a lower field compared to the meta protons (H-2, H-6) relative to the nitro group. The

observed doublet multiplicity for both signals is due to ortho-coupling between adjacent

aromatic protons.

Aliphatic Region: The singlet at around 4.30 ppm corresponds to the two methylene protons

of the cyanomethyl group. The proximity to the electron-withdrawing cyano group and the

nitrogen atom results in a downfield shift. The singlet nature indicates no adjacent protons.
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The singlet at approximately 3.10 ppm is assigned to the three protons of the N-methyl

group.

¹³C NMR Spectral Data and Interpretation
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Chemical Shift (δ, ppm) Assignment

~152.0 Aromatic Carbon (C-1)

~143.0 Aromatic Carbon (C-4)

~126.0 Aromatic Carbons (C-3, C-5)

~112.0 Aromatic Carbons (C-2, C-6)

~117.0 Cyano Carbon (-CN)

~50.0 Methylene Carbon (-CH₂-CN)

~40.0 Methyl Carbon (-N-CH₃)

Interpretation:

Aromatic Carbons: The quaternary carbon attached to the nitrogen (C-1) is significantly

deshielded and appears at approximately 152.0 ppm. The carbon bearing the nitro group (C-

4) is also downfield at around 143.0 ppm. The carbons ortho to the nitro group (C-3, C-5) are

found at about 126.0 ppm, while the carbons meta to the nitro group (C-2, C-6) are more

shielded, resonating around 112.0 ppm.

Aliphatic and Cyano Carbons: The carbon of the cyano group (-CN) typically appears in the

115-120 ppm range. The methylene carbon, being attached to two electronegative atoms

(nitrogen and the cyano group), is found at approximately 50.0 ppm. The N-methyl carbon

resonates at a more upfield position, around 40.0 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. While an experimental spectrum for N-Cyanomethyl-N-methyl-4-nitroaniline is not

readily available in the public domain, its characteristic absorption bands can be reliably

predicted based on its structure and comparison with analogous compounds like N-methyl-4-

nitroaniline.

Experimental Protocol: Acquiring an IR Spectrum (Solid
Sample)
For a solid sample like N-Cyanomethyl-N-methyl-4-nitroaniline, the Attenuated Total

Reflectance (ATR) or KBr pellet method is typically employed.

Figure 2: Workflow for acquiring an IR spectrum of a solid sample.

Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium-Weak
Aliphatic C-H stretch (CH₃ and

CH₂)

~2250 Medium-Sharp C≡N stretch (nitrile)

~1600, ~1475 Medium-Strong Aromatic C=C ring stretch

~1520 Strong Asymmetric NO₂ stretch

~1345 Strong Symmetric NO₂ stretch

~1300-1000 Medium C-N stretch

~850 Strong
para-disubstituted C-H out-of-

plane bend

Interpretation:

Nitrile Group: A key diagnostic peak is the sharp, medium-intensity absorption around 2250

cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile functional group.
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Nitro Group: The presence of the nitro group will be unequivocally confirmed by two strong

absorptions: the asymmetric stretch typically appearing around 1520 cm⁻¹ and the

symmetric stretch around 1345 cm⁻¹.

Aromatic Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The characteristic C=C ring stretching absorptions will appear in the 1600-1475 cm⁻¹ region.

A strong band around 850 cm⁻¹ is indicative of the para-disubstitution pattern of the benzene

ring.

Aliphatic Groups: The C-H stretching vibrations of the N-methyl and methylene groups will be

observed in the 2950-2850 cm⁻¹ range.

C-N Bonds: The C-N stretching vibrations will likely appear in the fingerprint region between

1300 and 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems.

Experimental Protocol: Acquiring a UV-Vis Spectrum
Figure 3: Workflow for acquiring a UV-Vis spectrum.

Predicted UV-Vis Spectral Data and Interpretation
While an experimental UV-Vis spectrum for N-Cyanomethyl-N-methyl-4-nitroaniline is not

readily available, the spectrum is expected to be dominated by the electronic transitions of the

4-nitroaniline chromophore.

λmax (nm) Molar Absorptivity (ε) Transition

~380-400 High
π → π* (intramolecular charge

transfer)

~230-250 Moderate π → π* (benzenoid)

Interpretation:
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The UV-Vis spectrum of N-Cyanomethyl-N-methyl-4-nitroaniline is expected to show a

strong absorption band in the range of 380-400 nm. This band is attributed to a π → π*

electronic transition with significant intramolecular charge transfer (ICT) character. The

electron-donating amino group (with its methyl and cyanomethyl substituents) and the electron-

withdrawing nitro group are in a para-relationship, which facilitates this charge transfer from the

nitrogen lone pair to the nitro group upon electronic excitation. This ICT band is responsible for

the characteristic yellow color of 4-nitroaniline and its derivatives. A second, higher-energy

absorption band, corresponding to a π → π* transition within the benzene ring, is expected to

appear in the 230-250 nm region. The position and intensity of these bands can be influenced

by the solvent polarity.

Conclusion
The spectral data presented in this guide provide a comprehensive framework for the

identification and characterization of N-Cyanomethyl-N-methyl-4-nitroaniline. The ¹H and ¹³C

NMR spectra offer detailed structural insights, while the predicted IR and UV-Vis spectra

provide valuable information about the functional groups and electronic properties of the

molecule. This information is crucial for researchers and scientists working with this compound,

enabling them to verify its identity, assess its purity, and understand its chemical behavior.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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